molecular formula C6H5N3O5 B079750 1-Methyl-3,5-dinitro-1H-pyridin-2-one CAS No. 14150-94-8

1-Methyl-3,5-dinitro-1H-pyridin-2-one

Cat. No. B079750
CAS RN: 14150-94-8
M. Wt: 199.12 g/mol
InChI Key: QARVELJVEBLWGK-UHFFFAOYSA-N
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Description

1-Methyl-3,5-dinitro-1H-pyridin-2-one is a chemical compound that has been explored in various scientific studies for its unique chemical and physical properties. The compound belongs to the class of pyridones, which are known for their diverse range of applications in chemical synthesis, materials science, and potentially in pharmaceuticals, although the latter is excluded from this discussion as per the guidelines.

Synthesis Analysis

The synthesis of derivatives of 1-Methyl-3,5-dinitro-1H-pyridin-2-one involves various chemical pathways. One notable method includes the reaction of ketones or aldehydes with 1-methyl-3,5-dinitro-2-pyridone in the presence of ammonia, leading to the formation of alkyl- and/or aryl-substituted 3-nitropyridines in moderate to high yields. This process showcases the compound's reactivity towards nucleophilic substitution and ring transformation reactions under specific conditions (Tohda et al., 1990).

Molecular Structure Analysis

The molecular structure of 1-Methyl-3,5-dinitro-1H-pyridin-2-one derivatives has been characterized using techniques like NMR and X-ray diffraction. Studies show the existence of intramolecular hydrogen bonding and resonances that favor co-planarity within the structure, leading to a stable chelate ring almost co-planar with the pyridine ring. This structural feature is crucial for understanding the compound's chemical behavior and reactivity (Wandas & Talik, 2013).

Chemical Reactions and Properties

1-Methyl-3,5-dinitro-1H-pyridin-2-one undergoes various chemical reactions, including nucleophilic substitution, due to its electron-deficient nature. The compound's reactivity has been explored in the context of synthesizing complex molecules, highlighting its potential as a building block in organic synthesis. The presence of nitro groups further enhances its reactivity, making it a versatile compound for synthesizing a wide range of chemical structures (Tohda et al., 1990).

Scientific Research Applications

Synthesis and Characterization

1-Methyl-3,5-dinitro-1H-pyridin-2-one and its derivatives have been synthesized and characterized through various methods, illustrating the compound's versatility in chemical synthesis. For example, its interaction with cycloalkanones in the presence of ammonium acetate leads to the formation of nitrated cycloalka[b]pyridines, showcasing its potential in creating structurally diverse compounds. These transformations underline the compound's significance in organic chemistry, especially in the synthesis of nitroaromatic compounds which are crucial for various industrial and research applications (Le, Asahara, & Nishiwaki, 2014).

Molecular Structure and Spectroscopy

The molecular and crystal structures of derivatives of 1-Methyl-3,5-dinitro-1H-pyridin-2-one have been extensively studied. These studies include X-ray diffraction and quantum chemical DFT calculations to determine the compounds' conformation and electronic properties. For instance, investigations into the azo bond's conformation in 6-methyl-3,5-dinitro-2-[(E)-phenyldiazenyl]pyridine reveal significant insights into how structural features influence the material's physical properties, such as IR and Raman spectra, and electron properties (Michalski et al., 2018).

Applications in Material Science

The research on 1-Methyl-3,5-dinitro-1H-pyridin-2-one and its derivatives extends into material science, particularly in the development of new optical crystals and materials with specific electronic properties. For example, the synthesis and structural characterization of a new optical crystal, derived from the reaction between 2-amino-3-methyl pyridine and 3,5-dinitro benzoic acid, highlight the compound's potential in creating materials with significant optical transparency and thermal stability, which are essential for various technological applications (Sathya, Dhamodharan, & Dhandapani, 2018).

Energetic Materials Design

Moreover, the compound has been explored in the context of designing energetic materials. Bridged pyridine-based energetic derivatives involving 1-Methyl-3,5-dinitro-1H-pyridin-2-one structures have been theoretically investigated for their detonation properties, thermal stabilities, and heats of formation. These studies offer a pathway to developing high-performance energetic materials by leveraging the intrinsic properties of nitro-substituted pyridines (Zhai et al., 2019).

Safety And Hazards

The compound has been classified as a hazard under GHS07 . The hazard statements are H315, H319, and H335 . The precautionary statements are P261, P264, P270, P301, P301, P312, and P330 .

properties

IUPAC Name

1-methyl-3,5-dinitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVELJVEBLWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394381
Record name 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3,5-dinitro-1H-pyridin-2-one

CAS RN

14150-94-8
Record name 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3,5-dinitro-1H-pyridin-2-one
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